molecular formula C17H25N3O2S B4331781 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide

Cat. No.: B4331781
M. Wt: 335.5 g/mol
InChI Key: JTYOWKQXACXPGU-UHFFFAOYSA-N
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Description

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone ring, a phenyl group substituted with a methylthio group, and a hexanamide chain, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide typically involves multiple steps, starting with the preparation of the imidazolidinone ring. This can be achieved through the cyclization of appropriate amino acids or their derivatives under controlled conditions. The phenyl group with a methylthio substituent is then introduced via a substitution reaction, followed by the attachment of the hexanamide chain through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of catalysts to enhance reaction efficiency and yield. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imidazolidinone ring can be reduced to an imidazolidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the substrate or by binding to the active site, thereby blocking the catalytic process.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid
  • 5-methyl-2-oxoimidazolidine-4-hexanoic acid
  • N-(3-methylthio)phenylhexanamide

Uniqueness

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the imidazolidinone ring and the methylthio-substituted phenyl group distinguishes it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(3-methylsulfanylphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-12-15(20-17(22)18-12)9-4-3-5-10-16(21)19-13-7-6-8-14(11-13)23-2/h6-8,11-12,15H,3-5,9-10H2,1-2H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYOWKQXACXPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide
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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide
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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide
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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide
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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide
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6-(5-methyl-2-oxoimidazolidin-4-yl)-N-[3-(methylsulfanyl)phenyl]hexanamide

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